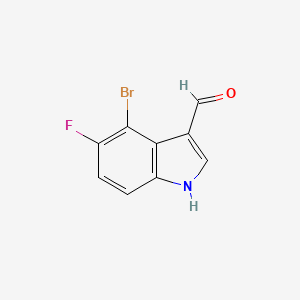
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions of the indole ring, respectively, and an aldehyde group at the 3rd position. The unique structure of this compound makes it an important intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of indole derivatives followed by formylation. For instance, the bromination of 5-fluoroindole can be achieved using bromine in the presence of a suitable catalyst. The resulting 4-bromo-5-fluoroindole can then be subjected to formylation using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: 4-Bromo-5-fluoro-1H-indole-3-carboxylic acid.
Reduction: 4-Bromo-5-fluoro-1H-indole-3-methanol.
Coupling Reactions: Various biaryl or heteroaryl compounds.
科学研究应用
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of 4-Bromo-5-fluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.
相似化合物的比较
4-Bromo-5-fluoro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
4-Bromo-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-1H-indole-3-carbaldehyde: Lacks the bromine atom, leading to different chemical properties and applications.
4-Chloro-5-fluoro-1H-indole-3-carbaldehyde: Similar structure but with chlorine instead of bromine, which can alter its reactivity and interactions.
属性
分子式 |
C9H5BrFNO |
|---|---|
分子量 |
242.04 g/mol |
IUPAC 名称 |
4-bromo-5-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5BrFNO/c10-9-6(11)1-2-7-8(9)5(4-13)3-12-7/h1-4,12H |
InChI 键 |
QYQARWOJKGPNCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


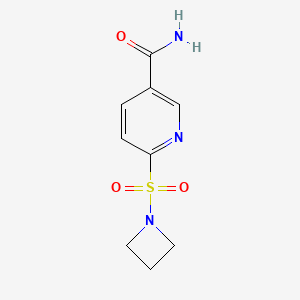
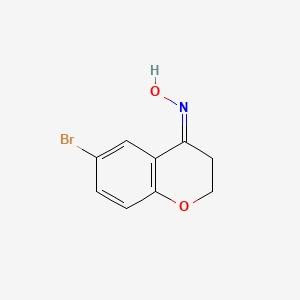
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)



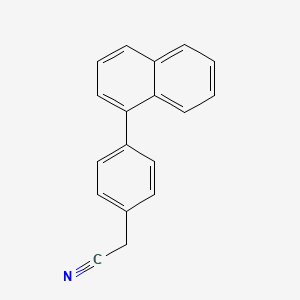

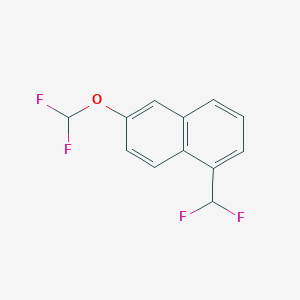


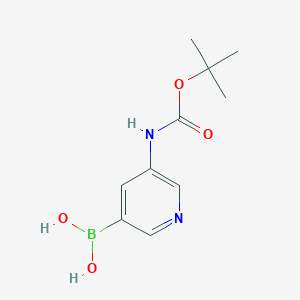
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
